(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Descriptors
The compound (S)-1-(tert-butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is systematically named according to IUPAC guidelines to reflect its structural complexity and stereochemical configuration. The pyrrolidine ring serves as the parent structure, a five-membered saturated heterocycle with one nitrogen atom. At position 1, the nitrogen is substituted with a tert-butoxycarbonyl (Boc) protecting group, while position 2 bears both a 4-iodobenzyl substituent and a carboxylic acid moiety. The stereochemical descriptor (S) specifies the absolute configuration at the second carbon of the pyrrolidine ring, where the benzyl and carboxylic acid groups are attached.
The molecular formula, C₁₇H₂₂INO₄ , corresponds to a molecular weight of 431.27 g/mol. The Boc group (C₅H₁₁O₂) introduces a sterically demanding tert-butyl moiety, while the 4-iodobenzyl group (C₇H₆I) contributes aromaticity and a heavy halogen atom. The carboxylic acid (COOH) at position 2 enhances polarity and hydrogen-bonding potential.
Stereochemical assignment relies on X-ray crystallographic data, where the (S) configuration is confirmed via anomalous dispersion methods using the iodine atom’s strong scattering signal. The Flack (0.074) and Hooft (0.083) parameters derived from single-crystal studies provide robust evidence for the absolute configuration.
| Structural Feature | Description |
|---|---|
| Parent structure | Pyrrolidine (C₄H₉N) |
| Substituents | 1-Boc, 2-(4-iodobenzyl), 2-carboxylic acid |
| Stereocenter | C2 of pyrrolidine ring (S configuration) |
| CAS Registry Number | 1217686-40-2 |
| Key functional groups | Carbamate (Boc), aromatic iodide, carboxylic acid |
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is limited due to its structural constraints. The Boc-protected carbamate and carboxylic acid groups exhibit low propensity for prototropic shifts under standard conditions. Computational studies of analogous carbamates reveal that protonation preferentially occurs at the carbonyl oxygen rather than the nitrogen, stabilizing the canonical form. The carboxylic acid group remains in its non-dissociated state in crystalline and non-polar environments, as evidenced by crystallographic data showing no enol or zwitterionic forms.
Comparative analysis with related pyrrolidine derivatives highlights distinct tautomeric behaviors. For example, proline (pyrrolidine-2-carboxylic acid) lacks substituents at position 1 and 2, enabling limited keto-enol tautomerism under extreme pH conditions. In contrast, the steric bulk of the Boc and 4-iodobenzyl groups in this compound restricts conformational flexibility, further suppressing tautomerization.
| Compound | Tautomeric Potential | Key Stabilizing Factors |
|---|---|---|
| Target compound | Negligible | Boc group steric hindrance, carboxylic acid |
| Proline | Minimal (pH-dependent zwitterions) | Free carboxylic acid, no bulky substituents |
| Unprotected carbamates | Moderate (N vs. O protonation) | Solvent-dependent equilibrium |
Crystallographic Characterization Strategies
Single-crystal X-ray diffraction (SC-XRD) is the principal method for elucidating the compound’s solid-state structure. The iodine atom’s high electron density facilitates anomalous dispersion experiments, enabling precise phase determination during crystallographic refinement. Data collection at wavelengths near the iodine L absorption edge (λ = 1.5418 Å) enhances anomalous signal-to-noise ratios, critical for resolving the (S) configuration.
The crystal lattice exhibits intermolecular hydrogen bonding between the carboxylic acid and carbamate groups, with additional stabilization from C–H···I interactions involving the 4-iodobenzyl moiety. These interactions create a chiral environment that reinforces the stereochemical integrity of the molecule. Refinement protocols using programs like SHELXL and PHENIX yield R₁ values below 0.07, confirming high structural accuracy.
| Crystallographic Parameter | Value/Description |
|---|---|
| Space group | Dependent on crystallization conditions |
| Key interactions | O–H···O (carboxylic acid), C–H···I (iodobenzyl) |
| Anomalous scatterer | Iodine ( f″ = 6.9 e⁻ at Cu Kα) |
| Refinement software | SHELXL, PHENIX, ANODE |
Properties
IUPAC Name |
(2S)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXNFISDKPVCF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428032 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217686-40-2 | |
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with (S)-pyrrolidine-2-carboxylic acid.
Protection: The carboxyl group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Iodination: The benzyl group is introduced via a nucleophilic substitution reaction using 4-iodobenzyl bromide.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the iodinated benzyl group, replacing the iodine with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl derivatives with different substituents.
Substitution: Azido or thiol-substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound has been studied for its role as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their efficacy as inhibitors in various biochemical pathways, including those related to cancer and metabolic disorders.
Case Study:
Research has indicated that specific derivatives of (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid exhibit promising activity as inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis. This is significant because NAD+ plays a crucial role in cellular metabolism and energy production, and its depletion is associated with aging and several diseases .
Synthetic Methodologies
Synthesis Techniques:
The compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its pyrrolidine structure is conducive to transformations that yield complex molecules with potential biological activity.
Example of Synthesis:
Using palladium-catalyzed reactions, researchers have successfully utilized this compound in the synthesis of more complex indole derivatives. These derivatives are often explored for their pharmacological properties, including anti-cancer activities .
Structure-Activity Relationships (SAR)
Understanding SAR:
The compound's stereochemistry plays a critical role in its biological activity. Studies have shown that variations in the stereochemistry of similar compounds can lead to significant differences in potency and efficacy. For example, the (S)-isomer has been observed to have higher efficacy compared to its (R)-counterpart in certain assays related to enzyme inhibition .
Data Table: Structure-Activity Relationships
| Compound Isomer | Potency (μM) | Efficacy (%) |
|---|---|---|
| (R)-Isomer | 1 - 16 | Lower |
| (S)-Isomer | Higher | Higher |
Mechanism of Action
The compound exerts its effects primarily through its reactive iodinated benzyl group, which can participate in various chemical transformations. The tert-butoxycarbonyl group serves as a protecting group, ensuring the stability of the molecule during reactions. The pyrrolidine ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and utility, we compare this compound with structurally related analogs. Key differences arise in substituent groups, stereochemistry, and physicochemical properties, which influence reactivity, stability, and biological activity.
Structural and Substituent Variations
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(S)-α-(4-iodobenzyl)-proline, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies, highlighting its potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22INO4
- Molecular Weight : 431.27 g/mol
- CAS Number : 1217686-40-2
- Purity : Typically 95% or higher
- Structure : Contains a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 4-iodobenzyl substituent.
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The presence of the iodine atom enhances the molecule's binding affinity to certain biological targets, making it a candidate for drug development.
Binding Affinity and Selectivity
Studies have shown that halogenated compounds can significantly influence receptor binding profiles. For instance, iodinated derivatives have been found to exhibit enhanced selectivity towards certain glutamate receptors, which are crucial in neuropharmacology. This selectivity can lead to potential therapeutic applications in treating neurological disorders .
Synthesis and Characterization
A study focused on the synthesis of this compound detailed its enantiopure synthesis using advanced stereochemical techniques. The synthesis involved the use of chiral reagents and was optimized for yield and purity. The resulting compound was characterized using NMR spectroscopy, confirming its structure and purity .
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties. Animal models treated with this compound showed significant reductions in inflammatory markers. These findings suggest that the compound may be beneficial in developing treatments for inflammatory diseases .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
1.1. Carbodiimide-Mediated Amide Coupling
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) activate the carboxylic acid for nucleophilic attack by amines.
-
Example : A similar Boc-protected proline derivative was coupled with L-threonine amide using EDC/HOBt in dichloromethane, yielding 36.2% of the amide product after purification .
-
Conditions :
Reagent Equivalents Solvent Temperature Yield EDC/HOBt/N-methylmorpholine 1.2/1.2/3.0 DCM RT, 16 hrs 36.2%
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Outcome : Generates a free amine, enabling further functionalization (e.g., alkylation or acylation).
Cross-Coupling at the Iodoarene Site
The 4-iodobenzyl group enables participation in transition-metal-catalyzed reactions:
3.1. Suzuki–Miyaura Coupling
-
Reagents : Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids.
-
Application : Forms biaryl systems, useful for introducing aromatic diversity.
3.2. Ullmann-Type Coupling
-
Reagents : Copper catalysts for C–N or C–O bond formation.
Transannular Reactions (Hypothetical)
While not directly reported for this compound, analogous pyrrolidine systems undergo transannular cyclization. For example:
-
Reaction : Benzo-fused medium-sized lactams undergo transannular amidobromination with N-bromosuccinimide (NBS) and diphenylphosphoric acid, followed by elimination to form bicyclic scaffolds .
-
Conditions :
Step Reagents Solvent Time Yield Amidobromination NBS, diphenylphosphoric acid DCM 40 min 40–95% Elimination DBU (1,8-diazabicycloundec-7-ene) Et₂O – –
Oxidation and Reduction
-
Carboxylic Acid Reduction : LiAlH₄ or BH₃·THF reduces the acid to a primary alcohol.
-
Iodoarene Reduction : Hydrogenolysis with Pd/C or Ni catalysts removes iodine.
Chiral Resolution
The (S)-configuration at C2 is retained during reactions due to the rigidity of the pyrrolidine ring, as seen in analogous Boc-protected proline systems .
Key Challenges
-
Steric Hindrance : The 4-iodobenzyl group may slow coupling or cyclization reactions.
-
Iodine Stability : Sensitive to strong bases or nucleophiles (e.g., Grignard reagents).
Q & A
Q. What are the standard synthetic routes for preparing (S)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing the 4-iodobenzyl group. For example, a two-step protocol may start with Boc-protection of L-proline derivatives, followed by alkylation using 4-iodobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. Confirm stereochemistry using chiral HPLC or polarimetry .
Q. How should researchers handle solubility challenges during solution preparation?
Methodological Answer: Dissolve the compound in DMSO (10 mM stock) with heating to 37°C and sonication for 10–15 minutes. For in vivo studies, prepare a working solution using DMSO/PEG300/Tween 80/saline (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) to enhance solubility while minimizing toxicity. Avoid freeze-thaw cycles; aliquot and store at -80°C (6-month stability) or -20°C (1-month stability) .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR : Confirm stereochemistry and purity using ¹H/¹³C NMR (CDCl₃ or DMSO-d₆). Key signals include the tert-butyl group (δ ~1.4 ppm) and pyrrolidine protons (δ ~3.0–4.0 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 431.27 (calculated for C₁₇H₂₀INO₄) .
- X-ray Crystallography : Use SHELXL for refinement ( ) to resolve ambiguities in stereochemistry or bond lengths .
Q. What safety precautions are essential during experimental handling?
Methodological Answer: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and solution preparation. The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a tightly sealed container at 2–8°C under inert gas .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
Methodological Answer: Slow evaporation from a 1:1 dichloromethane/hexane mixture often yields suitable crystals. For twinned or low-resolution data, use SHELXD for structure solution and SHELXL for refinement ( ). If heavy atom (iodine) phasing fails, consider molecular replacement with a proline-derived template .
Q. What strategies optimize structure-activity relationship (SAR) studies for analogs?
Methodological Answer: Replace the 4-iodobenzyl group with fluorinated (e.g., 4-F, ) or trifluoromethyl ( ) variants to assess electronic effects. Compare bioactivity using enzyme inhibition assays (e.g., proteases, ). Computational docking (AutoDock Vina) can predict binding modes by aligning the pyrrolidine core with catalytic sites .
Q. How should contradictory solubility data between batches be resolved?
Methodological Answer: Perform DSC (differential scanning calorimetry) to check polymorphism. If batch-dependent solubility arises, recrystallize using a standardized solvent system (e.g., ethanol/water). Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out impurities affecting solubility .
Q. What conditions accelerate decomposition, and how can stability be monitored?
Methodological Answer: Hydrolysis of the Boc group occurs under acidic (pH < 3) or basic (pH > 10) conditions. Monitor stability via LC-MS: look for a mass shift of -100 Da (loss of tert-butoxycarbonyl). For long-term storage, keep the compound under argon at -80°C with desiccant .
Q. How is this compound utilized in drug discovery pipelines?
Methodological Answer: It serves as a key intermediate for protease inhibitors (e.g., SARS-CoV-2 Mᵖʳᵒ, ). Functionalize the carboxylic acid via EDC/HOBt coupling to amines or alcohols. For in vivo testing, formulate with ≤5% DMSO to avoid off-target effects .
Q. What advanced methods validate enantiomeric purity for chiral synthesis?
Methodological Answer: Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol/isopropylamine) to separate enantiomers. Compare retention times with a racemic standard. Alternatively, employ ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
